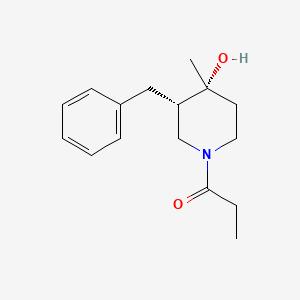![molecular formula C18H30N2O2S B5404750 N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5404750.png)
N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide, also known as BMS-986163, is a novel small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been developed by Bristol-Myers Squibb for the treatment of various diseases.
作用機序
The exact mechanism of action of N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide is not fully understood, but it is believed to act as a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a crucial role in the regulation of immune cell trafficking and vascular permeability. By blocking S1P1, this compound may reduce inflammation and prevent the migration of immune cells to the sites of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit T-cell migration, and reduce vascular permeability. These effects suggest that this compound may have potential therapeutic applications in diseases characterized by chronic inflammation and immune dysregulation.
実験室実験の利点と制限
One of the main advantages of N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide is its selectivity for the S1P1 receptor, which reduces the risk of off-target effects. The compound is also highly potent, with an IC50 value of 0.7 nM. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the development of N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide. One possible application is in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis, where the compound's ability to reduce inflammation and immune cell migration may be beneficial. Another potential application is in the treatment of cancer, where the compound's ability to inhibit angiogenesis and reduce vascular permeability may be useful in preventing tumor growth and metastasis. Further research is needed to fully understand the therapeutic potential of this compound and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide involves a multi-step process that starts with the reaction of 4-tert-butylbenzylamine with 3-chloropiperidine to form the intermediate product. This intermediate is then reacted with methanesulfonyl chloride to yield the final product, this compound.
科学的研究の応用
N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurological disorders. The compound has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.
特性
IUPAC Name |
N-[[1-[(4-tert-butylphenyl)methyl]piperidin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c1-18(2,3)17-9-7-15(8-10-17)13-20-11-5-6-16(14-20)12-19-23(4,21)22/h7-10,16,19H,5-6,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXLPYXHHRXTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCCC(C2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5404670.png)

![4-ethyl-5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5404690.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5404696.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5404697.png)

![N-(1-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}butyl)acetamide](/img/structure/B5404720.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide](/img/structure/B5404726.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5404733.png)
![3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5404740.png)
![1-(1H-imidazol-1-yl)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)propan-2-amine](/img/structure/B5404746.png)

![6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5404763.png)
![N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5404770.png)
